![molecular formula C16H18FN3 B5680625 1-(2-fluorobenzyl)-4-(2-pyridinyl)piperazine](/img/structure/B5680625.png)
1-(2-fluorobenzyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(2-fluorobenzyl)-4-(2-pyridinyl)piperazine, commonly known as FBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBP is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of FBP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. FBP has been shown to modulate the activity of these systems, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
FBP has been shown to exhibit significant biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain. FBP has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, leading to its potential therapeutic effects. Additionally, FBP has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
FBP has several advantages for use in lab experiments, including its high potency and selectivity for specific neurotransmitter systems. Additionally, FBP has a favorable pharmacokinetic profile, making it an attractive candidate for further development. However, FBP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of FBP, including its further development as a potential therapeutic agent for various psychiatric and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of FBP and its potential side effects. Furthermore, the development of new synthesis methods for FBP may lead to improved pharmacokinetic properties and increased efficacy. Finally, the use of FBP in combination with other drugs may lead to improved therapeutic outcomes for patients with various disorders.
Synthesis Methods
FBP can be synthesized using various methods, including the reaction of 2-fluorobenzylamine with 2-pyridinecarboxaldehyde in the presence of piperazine. Another method involves the reaction of 2-fluorobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of piperazine. The synthesis of FBP is a complex process that requires careful attention to detail and specific conditions.
Scientific Research Applications
FBP has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. FBP has been shown to exhibit significant activity against various psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, FBP has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUURBBQVPAJFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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